molecular formula C10H11N5O B067641 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide CAS No. 175135-03-2

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide

Cat. No. B067641
CAS RN: 175135-03-2
M. Wt: 217.23 g/mol
InChI Key: MJJMGWDMMYKRMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide derivatives involves acid-catalyzed reactions under reflux conditions. Alotaibi et al. (2018) synthesized a derivative by reacting 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide with 4-methoxybenzaldehyde in ethanol, achieving an 88% yield. The structure was confirmed through various spectroscopic methods and X-ray diffraction (Alotaibi et al., 2018).

Molecular Structure Analysis

Single-crystal X-ray diffraction is a crucial technique for determining the molecular structure of this compound derivatives. The molecular design strategy emphasizes the significance of hydrogen bonding interactions for stabilizing the structure and enhancing properties like thermal stability (Zhang et al., 2018).

Chemical Reactions and Properties

Reactivity and chemical behavior of this compound derivatives are influenced by their structural composition. For example, reactions with equimolar equivalents of specific reactants under acidic conditions have been used to synthesize various derivatives, showcasing the compound's versatility in organic synthesis (Abdel-Wahab et al., 2023).

Physical Properties Analysis

The physical properties, including thermal stability and sensitivity, of this compound derivatives are determined through differential scanning calorimetry (DSC) and impact sensitivity tests. These tests highlight the compounds' potential for application in areas requiring materials with high density and thermal stability (Zhang et al., 2018).

Scientific Research Applications

Synthesis and Structural Elucidation

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide is a versatile precursor in the synthesis of complex molecules with potential applications in various fields of research. Its ability to undergo reactions leading to compounds with distinct structural configurations underscores its significance in medicinal chemistry and materials science. For instance, it has been used to synthesize N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, a compound characterized by a variety of spectroscopic techniques, highlighting its utility in creating novel molecular architectures with potential biological or material properties (Alotaibi et al., 2018).

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. This is demonstrated by the synthesis of novel compounds through microwave-assisted reactions, which were subsequently tested for antibacterial and antifungal activities. Such studies pave the way for the development of new antimicrobial agents that can be used to combat resistant strains of bacteria and fungi, thereby addressing a critical need in public health (Dengale et al., 2019).

properties

IUPAC Name

5-methyl-2-phenyltriazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-7-9(10(16)12-11)14-15(13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJMGWDMMYKRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378989
Record name 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

175135-03-2
Record name 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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